

"Allyl 2,4-dichlorophenyl ether" physical properties

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Compound of Interest

Compound Name: *Allyl 2,4-dichlorophenyl ether*

CAS No.: *5441-16-7*

Cat. No.: *B1267910*

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Technical Monograph: Allyl 2,4-Dichlorophenyl Ether

CAS 5441-16-7 | Chemical Intermediate & Synthetic Precursor[1]

Executive Summary

Allyl 2,4-dichlorophenyl ether (also known as 1-(allyloxy)-2,4-dichlorobenzene) is a specialized organochlorine intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals.[2] Its structural significance lies in its ability to undergo the Claisen Rearrangement, a powerful [3,3]-sigmatropic shift that transposes the allyl group to the aromatic ring, yielding 2-allyl-4,6-dichlorophenol. This rearranged product serves as a scaffold for further functionalization, including the development of herbicides, fungicides, and potentially bioactive heterocycles.[3]

This guide provides a comprehensive technical analysis of the compound's physical properties, validated synthesis protocols, and mechanistic behavior, designed for researchers in organic synthesis and process development.

Chemical Identity & Structural Analysis[1][2][4][5]

Property	Detail
IUPAC Name	1-(allyloxy)-2,4-dichlorobenzene; 2,4-dichloro-1-(prop-2-en-1-yloxy)benzene
CAS Registry Number	5441-16-7
Molecular Formula	C ₉ H ₈ Cl ₂ O
Molecular Weight	203.07 g/mol
SMILES	<chem>Clc1cc(Cl)c(OCC=C)cc1</chem>
InChI Key	PGFLETJYXQVZSD-UHFFFAOYSA-N
Structural Features	Electron-deficient aromatic ring (due to -Cl); Allylic ether linkage susceptible to thermal rearrangement.[1][4][5]

Physical & Chemical Properties

Data synthesizes experimental values and high-confidence predictive models for halogenated aryl ethers.[1]

Property	Value / Description	Source / Note
Physical State	Liquid (Oil)	Experimental observation [1]. [1][5]
Boiling Point	144–145 °C @ 25 mmHg	Validated experimental value [1].[1][6]
Melting Point	< 25 °C	Liquid at room temperature.[1]
Density	~1.25 g/mL (Predicted)	Estimated based on di-chloro substitution (vs. Allyl phenyl ether @ 0.98 g/mL).[1]
Refractive Index	~1.54–1.55 (Predicted)	Higher than allyl phenyl ether (1.522) due to halogen polarizability.[1]
Solubility	Soluble in acetone, DCM, DMF, ethyl acetate. Insoluble in water.[1][5]	Lipophilic nature (logP ~3.9). [1]
Flash Point	> 100 °C (Estimated)	Requires standard precautions for organic liquids.[1]

Synthesis Protocol: Williamson Ether Synthesis

Objective: High-yield preparation of **allyl 2,4-dichlorophenyl ether** from 2,4-dichlorophenol.

Reaction Logic

The synthesis utilizes a standard Williamson Ether Synthesis.[1] The phenolic proton of 2,4-dichlorophenol (pKa ~7.85) is more acidic than phenol (pKa ~10) due to the electron-withdrawing chlorine atoms.[1] This allows for rapid deprotonation by a mild base like Potassium Carbonate (

) in a polar aprotic solvent (Acetone or DMF), followed by

attack on Allyl Bromide.[1]

Experimental Workflow

Reagents:

- 2,4-Dichlorophenol (1.0 eq)
- Allyl Bromide (1.2 eq)
- Potassium Carbonate (anhydrous, 2.0 eq)
- Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Protocol:

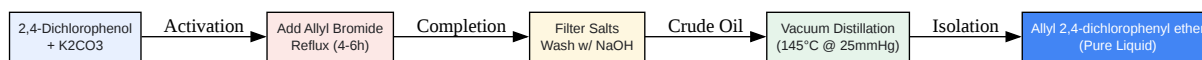
- Activation: Charge a round-bottom flask with 2,4-dichlorophenol and anhydrous acetone. Add

• Stir at room temperature for 30 minutes to facilitate phenoxide formation.[\[1\]](#)
- Alkylation: Add Allyl Bromide dropwise over 20 minutes to control exotherm.
- Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the phenol.[\[1\]](#)
- Workup: Cool to room temperature. Filter off inorganic salts (, excess

).[\[1\]](#)
- Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.[\[1\]](#)
- Purification: Dry over

 , filter, and concentrate. Purify via vacuum distillation (bp 144-145°C @ 25 mmHg) or silica gel flash chromatography.[\[1\]](#)

Process Visualization



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Figure 1: Operational workflow for the synthesis of **Allyl 2,4-dichlorophenyl ether**.

Mechanistic Insight: The Claisen Rearrangement

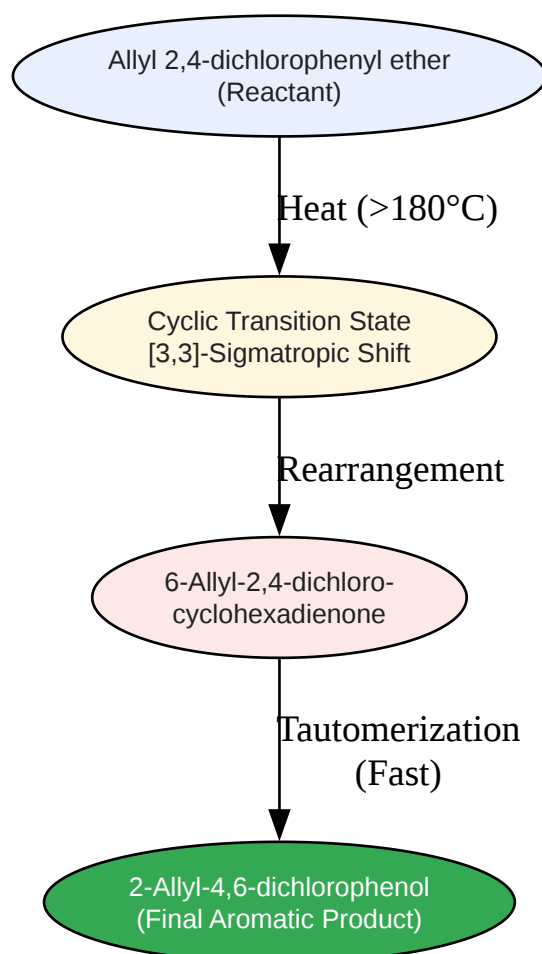
The Core Utility: The primary value of this ether in research is its conversion to 2-allyl-4,6-dichlorophenol via the Claisen Rearrangement.

Mechanism Description

Upon heating to temperatures $>180^{\circ}\text{C}$ (typically 200°C in a high-boiling solvent like decalin or neat), the ether undergoes a concerted [3,3]-sigmatropic rearrangement.[1]

- **Regioselectivity:** The allyl group migrates to the ortho position.[1] In 2,4-dichlorophenyl ether, the C2 position is blocked by Chlorine. Therefore, the migration occurs exclusively to the open C6 position.
- **Product:** The immediate product is a cyclohexadienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding 2-allyl-4,6-dichlorophenol [2].

Pathway Diagram



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Figure 2: Mechanistic pathway of the Claisen Rearrangement yielding the ortho-substituted phenol.

Applications in Drug & Agrochemical Development[3]

- **Agrochemical Intermediates:** The rearranged product (2-allyl-4,6-dichlorophenol) is a precursor for synthesizing benzofurans and dihydrobenzofurans via cyclization of the allyl group.[1] These motifs are common in antifungal agents and insecticides.[1]
- **Epoxide Precursors:** The allyl double bond can be epoxidized (using mCPBA) to create glycidyl ethers or intermediates for ring-opening polymerization.[1]

- Cross-Coupling: The aryl chloride moieties allow for further functionalization via Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex biaryl scaffolds found in kinase inhibitors.[1]

Safety & Handling

- Hazards: Irritating to eyes, respiratory system, and skin. Potential sensitizer.[1]
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the allyl group.
- PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory during synthesis and distillation.

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